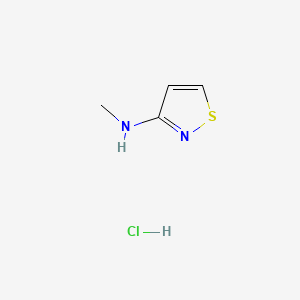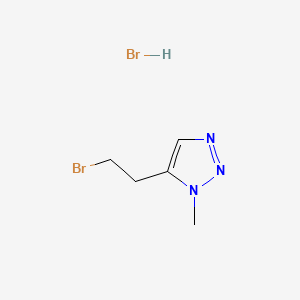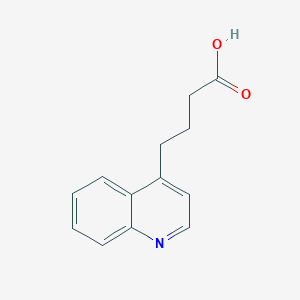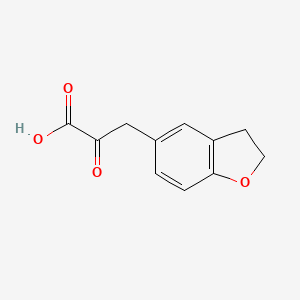
N-methyl-1,2-thiazol-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1,2-thiazol-3-aminehydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Métodos De Preparación
The synthesis of N-methyl-1,2-thiazol-3-aminehydrochloride typically involves the reaction of appropriate thiazole derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
N-methyl-1,2-thiazol-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
N-methyl-1,2-thiazol-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-methyl-1,2-thiazol-3-aminehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparación Con Compuestos Similares
N-methyl-1,2-thiazol-3-aminehydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent. What sets this compound apart is its unique combination of a methyl group and thiazole ring, which may confer specific biological activities not found in other thiazole derivatives
Propiedades
Fórmula molecular |
C4H7ClN2S |
|---|---|
Peso molecular |
150.63 g/mol |
Nombre IUPAC |
N-methyl-1,2-thiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H |
Clave InChI |
XOEJVYLJSSPQPW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NSC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)





